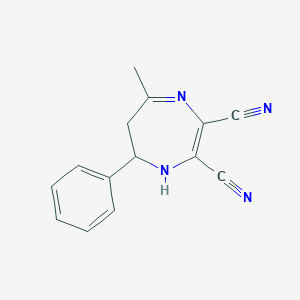

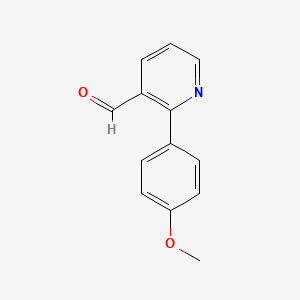

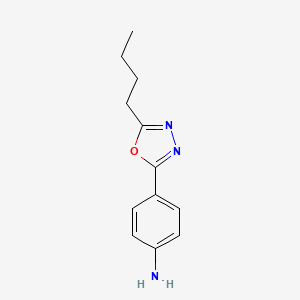

![molecular formula C15H12Cl2O2 B1303190 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone CAS No. 61292-27-1](/img/structure/B1303190.png)

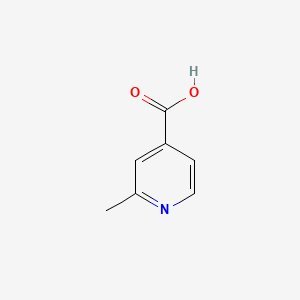

1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone" is a chemical entity that has not been directly synthesized or characterized in the provided papers. However, similar compounds with related structures and functionalities have been synthesized and studied, which can offer insights into the potential properties and reactivity of the target compound. For instance, compounds with chloro-substituted aromatic rings and ketone functionalities, as seen in the target compound, have been synthesized and analyzed using various spectroscopic and computational methods .

Synthesis Analysis

The synthesis of structurally related compounds typically involves multi-step reactions, starting with the appropriate precursors and employing conditions that facilitate the formation of the desired chemical bonds. For example, the synthesis of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone was achieved by chlorination of a quinolinone precursor using POCl3 reagent . Similarly, the target compound could potentially be synthesized by a reaction involving a dichlorobenzyl precursor and an appropriately substituted phenyl ethanone under suitable conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms in the crystal lattice and the geometry of the molecule . Density Functional Theory (DFT) calculations are often used to optimize the geometry and predict the electronic structure of the molecules, which can be compared with experimental data to validate the theoretical models .

Chemical Reactions Analysis

The reactivity of compounds with similar structural features to the target compound has been explored through various chemical reactions. For instance, the reactivity of ketone functionalities with different reagents can lead to the formation of new compounds, as seen in the synthesis of rhenium complexes where a phenyl ethanone derivative acts as a ligand . The presence of chloro-substituents on the aromatic ring can also influence the reactivity, as they can be involved in electrophilic substitution reactions or influence the electron density of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using a range of techniques. Melting points, elemental analysis, and spectroscopic methods such as IR, UV-Vis, and NMR provide information about the purity, composition, and functional groups present in the molecules . Computational methods like DFT and Time-Dependent DFT (TD-DFT) are used to predict properties such as HOMO-LUMO energies, charge distribution, and electronic transitions, which are important for understanding the chemical behavior and potential applications of the compounds .

科学的研究の応用

Synthesis and Characterization

Antimicrobial Activity : The compound has been studied for its role in the synthesis of derivatives showing antimicrobial activity. Dave et al. (2013) synthesized derivatives of 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone and tested their microbial activity against species like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi, indicating its potential in antimicrobial applications (Dave et al., 2013).

Material Science : Erol et al. (2013) synthesized a new type of styrene monomer based on 1-{4-[(4-vinylbenzyl)oxy]phenyl}ethanone, explored its thermal properties and antibacterial and antifungal effects, showcasing its applicability in the development of new polymers with specific biological activities (Erol et al., 2013).

Organic Chemistry : Research on the compound also extends to its utility in organic synthesis, as demonstrated by the study of its crystal structure and electronic properties, which are crucial for understanding its behavior in chemical reactions and material applications. Cai et al. (2020) detailed the synthesis and characterization of a derivative, contributing to the knowledge base on the compound's structural and electronic characteristics (Cai et al., 2020).

Applications in Corrosion Inhibition

- Corrosion Inhibition : Jawad et al. (2020) synthesized 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, demonstrating its efficacy as a corrosion inhibitor for mild steel in a hydrochloric acid environment, which could suggest a similar potential for 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone in related fields (Jawad et al., 2020).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O2/c1-10(18)11-3-6-14(7-4-11)19-9-12-2-5-13(16)8-15(12)17/h2-8H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGSBISIYWRANO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377085 |

Source

|

| Record name | 1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone | |

CAS RN |

61292-27-1 |

Source

|

| Record name | 1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。